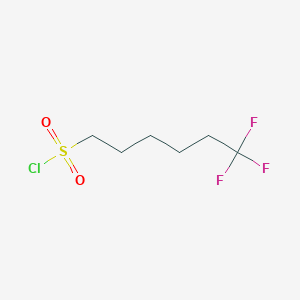
6,6,6-Trifluorohexane-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,6,6-Trifluorohexane-1-sulfonyl chloride is a chemical compound with the molecular formula C6H10ClF3O2S and a molecular weight of 238.66 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a hexane backbone, along with a sulfonyl chloride functional group. It is used in various chemical reactions and has applications in multiple scientific fields.
Méthodes De Préparation
The synthesis of 6,6,6-Trifluorohexane-1-sulfonyl chloride typically involves the reaction of hexane derivatives with sulfonyl chloride reagents under controlled conditions. One common method includes the use of fluorosulfonyl radicals, which are generated from different precursors and react with hexane derivatives to form the desired sulfonyl chloride . Industrial production methods often employ large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
6,6,6-Trifluorohexane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions: Typical reagents include bases, acids, and other nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
6,6,6-Trifluorohexane-1-sulfonyl chloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 6,6,6-Trifluorohexane-1-sulfonyl chloride involves its reactivity as a sulfonylating agent. The sulfonyl chloride group can react with nucleophiles, leading to the formation of sulfonyl derivatives. This reactivity is often exploited in the synthesis of complex molecules, where the sulfonyl group acts as a key intermediate . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used in the reactions.
Comparaison Avec Des Composés Similaires
6,6,6-Trifluorohexane-1-sulfonyl chloride can be compared with other sulfonyl chlorides, such as:
4-(Trifluoromethyl)benzenesulfonyl chloride: This compound has a similar trifluoromethyl group but is attached to a benzene ring instead of a hexane backbone.
Trifluoromethanesulfonyl chloride:
The uniqueness of this compound lies in its hexane backbone, which provides different steric and electronic properties compared to aromatic or simpler alkyl sulfonyl chlorides.
Propriétés
Numéro CAS |
1349708-68-4 |
|---|---|
Formule moléculaire |
C6H10ClF3O2S |
Poids moléculaire |
238.66 g/mol |
Nom IUPAC |
6,6,6-trifluorohexane-1-sulfonyl chloride |
InChI |
InChI=1S/C6H10ClF3O2S/c7-13(11,12)5-3-1-2-4-6(8,9)10/h1-5H2 |
Clé InChI |
SMKXPPQYNAJWST-UHFFFAOYSA-N |
SMILES canonique |
C(CCC(F)(F)F)CCS(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




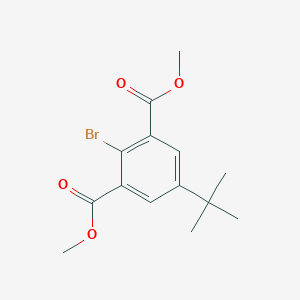
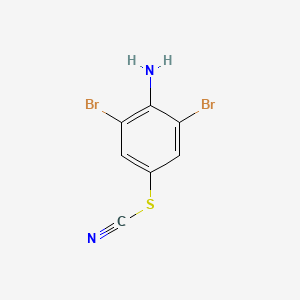
![2-[2-(dimethylamino)ethoxy]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)benzamide](/img/structure/B15201128.png)
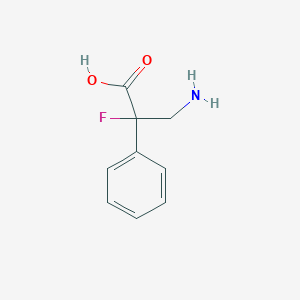
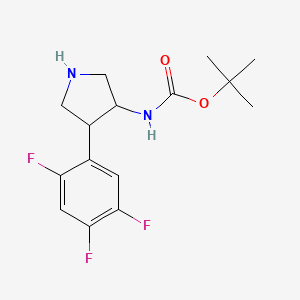
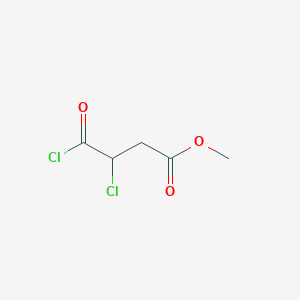

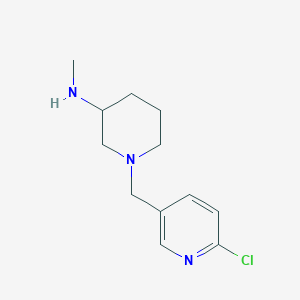
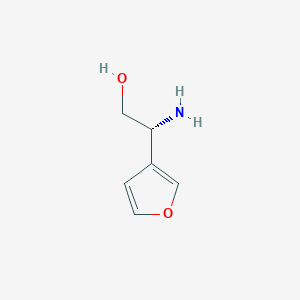
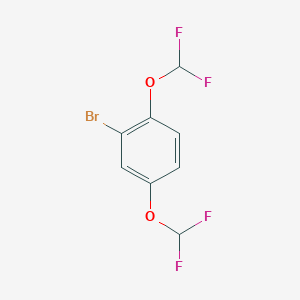
![1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-5-ol](/img/structure/B15201187.png)
![4-Methyl-N-((1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl)-N-phenylbenzamide](/img/structure/B15201188.png)
